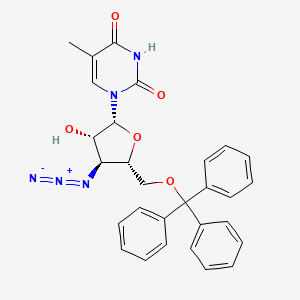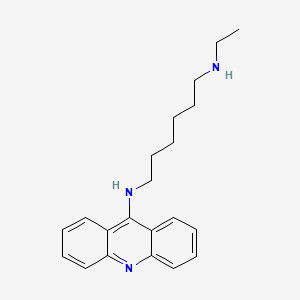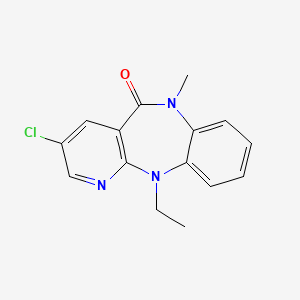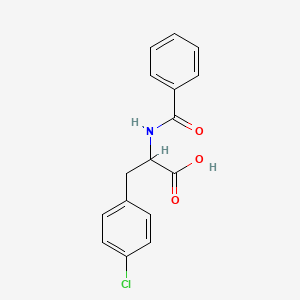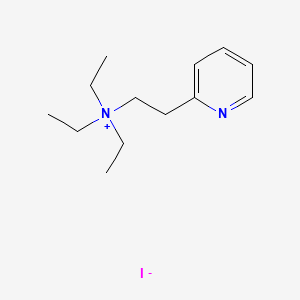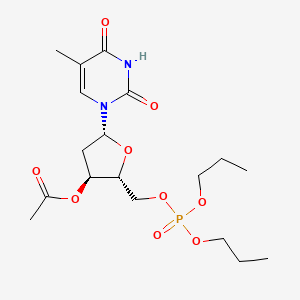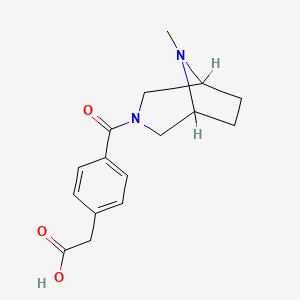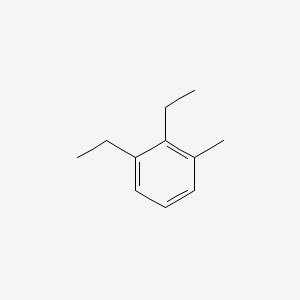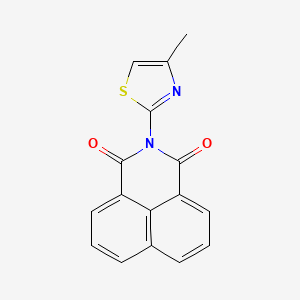
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt is a complex organic compound with the molecular formula C₃₂H₂₁N. This compound is characterized by its unique structure, which includes a cyclopenta-1,3-dienide ring, a diphenyl group, a pyridinium ion, and a naphtha-1,8-diyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta-1,3-dienide ring, followed by the introduction of the diphenyl and pyridinium groups. The final step involves the incorporation of the naphtha-1,8-diyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .
化学反応の分析
Types of Reactions
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered chemical properties .
科学的研究の応用
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
作用機序
The mechanism of action of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta-1,3-dienide derivatives and pyridinium salts, such as:
- Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt analogs with different substituents.
- Pyridinium salts with varying aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
57539-71-6 |
|---|---|
分子式 |
C32H21N |
分子量 |
419.5 g/mol |
IUPAC名 |
1-(7,9-diphenylcyclopenta[a]acenaphthylen-8-id-8-yl)pyridin-1-ium |
InChI |
InChI=1S/C32H21N/c1-4-12-23(13-5-1)28-30-25-18-10-16-22-17-11-19-26(27(22)25)31(30)29(24-14-6-2-7-15-24)32(28)33-20-8-3-9-21-33/h1-21H |
InChIキー |
KDVUSODTVKKSTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C([C-]2[N+]6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




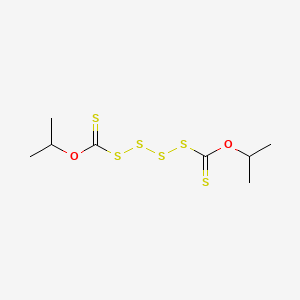
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
